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Introduction
Roscovitine, also known as Seliciclib or CYC202, is a potent and selective small-molecule

inhibitor of cyclin-dependent kinases (CDKs).[1][2] As a 2,6,9-trisubstituted purine analog, it

has garnered significant interest in the scientific community for its potential therapeutic

applications in oncology, neurology, and virology.[1][3] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, and key experimental methodologies related to Roscovitine, serving as a valuable

resource for researchers and drug development professionals.

Chemical Structure and Identification
Roscovitine is chemically described as (2R)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-purin-2-

yl]amino}butan-1-ol.[4] Its structure is characterized by a purine core with substitutions at the

C2, C6, and N9 positions, which are crucial for its interaction with the ATP-binding pocket of

CDKs.[2]

Table 1: Chemical Identifiers of Roscovitine
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Identifier Value

IUPAC Name
(2R)-2-{[6-(Benzylamino)-9-(propan-2-yl)-9H-

purin-2-yl]amino}butan-1-ol[3][4]

Synonyms Seliciclib, CYC202, (R)-Roscovitine[3][4][5]

CAS Number 186692-46-6[3][4]

Molecular Formula C₁₉H₂₆N₆O[1][3][4]

SMILES

CC--INVALID-LINK--

NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC

=CC=C3[3][4]

InChI Key BTIHMVBBUGXLCJ-OAHLLOKOSA-N[3]

Physicochemical Properties
A thorough understanding of the physicochemical properties of Roscovitine is essential for its

application in experimental settings and for formulation development.

Table 2: Physicochemical Data of Roscovitine

Property Value

Molecular Weight 354.45 g/mol [1][4][5]

Melting Point 106-107 °C

pKa 4.4[6]

Solubility

- DMSO: ≥17.72 mg/mL[7] - Ethanol: ≥53.5

mg/mL[7] - Chloroform: 50 mg/mL[8] - Water:

Insoluble

Appearance White to off-white solid

Storage Store at -20°C[7]

Stability
Stable in plasma at 4, 25, and 37°C for 48

hours.[6]
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Pharmacological Properties and Mechanism of
Action
Roscovitine exerts its biological effects primarily through the competitive inhibition of the ATP-

binding site of several cyclin-dependent kinases.[2] Its selectivity profile is a key aspect of its

pharmacological character.

Table 3: Kinase Selectivity Profile of Roscovitine

Kinase IC₅₀ (µM)

CDK5/p25 0.16[6]

CDK2/cyclin E 0.7[6]

CDK2/cyclin A 0.7[6]

CDK1/cyclin B (cdc2) 0.65[6]

CDK7/cyclin H ~0.49

CDK9/cyclin T ~0.4

CDK4/cyclin D1 >100

CDK6/cyclin D2 >100

Cell Cycle Regulation
By inhibiting key CDKs, Roscovitine effectively halts cell cycle progression at the G1/S and

G2/M transitions.[1] Inhibition of CDK2 prevents the phosphorylation of the Retinoblastoma

protein (Rb), which in turn keeps the transcription factor E2F in an inactive state. This blockage

of E2F-mediated transcription of S-phase genes leads to G1 arrest. Inhibition of CDK1, the

primary mitotic kinase, prevents entry into mitosis, resulting in a G2/M block.
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Roscovitine's impact on cell cycle progression.

Induction of Apoptosis
Roscovitine induces apoptosis in various cancer cell lines through multiple mechanisms. A key

pathway involves the inhibition of transcriptional CDKs (CDK7 and CDK9), which leads to the

downregulation of the anti-apoptotic protein Mcl-1. Mcl-1 is a short-lived protein, and its

suppression is a critical event in tipping the cellular balance towards apoptosis.
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Roscovitine's induction of apoptosis via Mcl-1.

Modulation of Other Signaling Pathways
Beyond its direct effects on the cell cycle and apoptosis, Roscovitine has been shown to

modulate other critical signaling pathways, including:

MAPK Pathway: Roscovitine can paradoxically activate the ERK1/2 pathway in some cell

lines, an effect that appears to be independent of its cell cycle inhibitory actions.

NF-κB Pathway: Roscovitine can inhibit the NF-κB signaling pathway, which is often

constitutively active in cancer cells and promotes their survival and proliferation.
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STAT3 Pathway: Inhibition of the STAT3 signaling pathway by Roscovitine has been

observed, contributing to its anti-proliferative effects.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

characterize the activity of Roscovitine.

In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is designed to determine the IC₅₀ of Roscovitine against a specific CDK.

Materials:

Recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin E)

Histone H1 (as substrate)

Roscovitine stock solution (in DMSO)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL

BSA)

[γ-³²P]ATP

ATP solution

Phosphocellulose paper (P81)

Phosphoric acid wash buffer (0.5%)

Scintillation counter and fluid

Procedure:

Prepare serial dilutions of Roscovitine in kinase assay buffer.

In a microcentrifuge tube, combine the kinase, substrate (Histone H1), and the Roscovitine

dilution (or DMSO for control).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10852882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-incubate the mixture at 30°C for 10 minutes.

Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

Incubate at 30°C for a defined period (e.g., 20 minutes).

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose

paper.

Wash the P81 papers three times for 5 minutes each in 0.5% phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Rinse the papers with acetone and let them air dry.

Measure the radioactivity on the papers using a scintillation counter.

Calculate the percentage of kinase inhibition for each Roscovitine concentration relative to

the DMSO control and determine the IC₅₀ value using appropriate software.
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Workflow for in vitro kinase inhibition assay.
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Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cells treated with Roscovitine.

Materials:

Cell line of interest

Complete cell culture medium

Roscovitine stock solution (in DMSO)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

70% ethanol (ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with various concentrations of Roscovitine (and a DMSO control) for a specified

time (e.g., 24 hours).

Harvest the cells by trypsinization, collecting both adherent and floating cells.

Wash the cells with ice-cold PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

Centrifuge the cells to remove the ethanol and wash with PBS.
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Resuspend the cell pellet in PI staining solution.

Incubate at room temperature for 30 minutes in the dark.

Analyze the DNA content of the cells using a flow cytometer.

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using

appropriate software.

Western Blot Analysis of Rb Phosphorylation
This protocol describes the detection of changes in the phosphorylation status of the

Retinoblastoma protein.

Materials:

Cell line expressing Rb

Roscovitine stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane and transfer buffer

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies: anti-phospho-Rb (e.g., Ser780, Ser807/811) and anti-total-Rb

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Treat cells with Roscovitine as described for the cell cycle analysis.
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Lyse the cells in ice-cold lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody for total Rb as a loading control.

Conclusion
Roscovitine remains a cornerstone tool for studying the roles of CDKs in various biological

processes. Its well-characterized chemical and pharmacological properties, coupled with

established experimental protocols, make it an invaluable compound for researchers in both

academic and industrial settings. This technical guide provides a solid foundation for utilizing

Roscovitine in studies aimed at understanding cell cycle regulation, apoptosis, and for the

development of novel therapeutic strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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